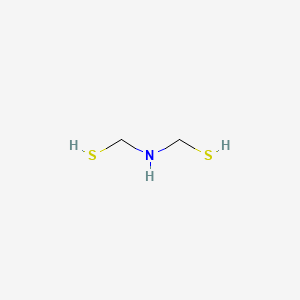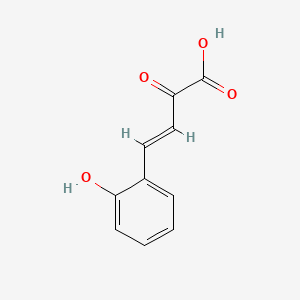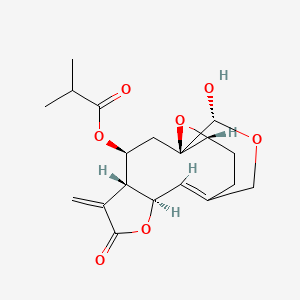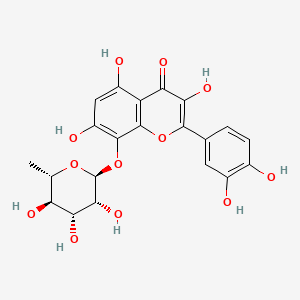![molecular formula C15H15N3O4 B1236688 (2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)
(2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-2-quinolinyl)hydrazinylidene]pentanedioic acid is a member of quinolines.
Scientific Research Applications
Anticancer Potential
The fused tetrahydroisoquinolines (THIQs), a class to which the compound may be structurally related, have shown promise in anticancer research. The US FDA's approval of trabectedin for soft tissue sarcomas marks a significant milestone in anticancer drug discovery, highlighting the potential of THIQ derivatives in this field. These compounds are synthesized extensively for various therapeutic activities, particularly in cancer and CNS drug discovery (Singh & Shah, 2017).
Role in Nutritional Aspects of Breast Cancer Research
Food-derived heterocyclic amines (HAs), which the compound may structurally resemble, have been implicated in mammary gland cancer. These HAs are found in cooked meats and have been shown to produce DNA adducts in the mammary gland after metabolic activation. This suggests that such compounds may play a role in the etiology of human breast cancer (Snyderwine, 1994).
Medicinal Chemistry and Broad-Spectrum Drug Development
8-Hydroxyquinoline derivatives, which are structurally similar to the compound , have drawn the attention of medicinal chemists due to their significant biological activities. These compounds are under extensive research for the development of potent, target-based broad-spectrum drug molecules for treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. Their metal chelation properties also render them promising candidates for various diseases (Gupta, Luxami, & Paul, 2021).
Therapeutic Potential in Neurodegenerative and Psychiatric Diseases
Compounds like ursolic acid, with which the compound may share some properties, have shown biological activities that include anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. These effects are mostly attributed to their ability to prevent oxidative damage and inflammation, common mechanisms associated with various brain disorders. Ursolic acid, in particular, has shown potential in modulating the monoaminergic system, suggesting its utility in managing neurodegenerative and psychiatric conditions (Ramos-Hryb, Pazini, Kaster, & Rodrigues, 2017).
properties
Product Name |
(2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid |
|---|---|
Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C15H15N3O4/c1-9-8-13(16-11-5-3-2-4-10(9)11)18-17-12(15(21)22)6-7-14(19)20/h2-5,8H,6-7H2,1H3,(H,16,18)(H,19,20)(H,21,22)/b17-12- |
InChI Key |
UDHWXDSRBZYMPZ-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C(/CCC(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



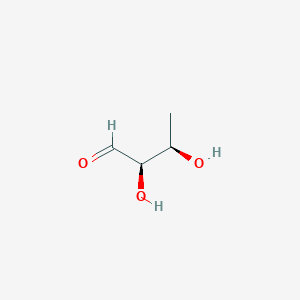
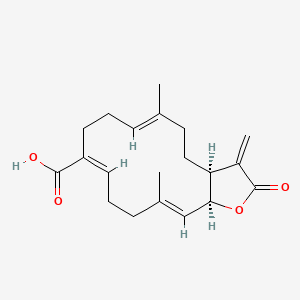
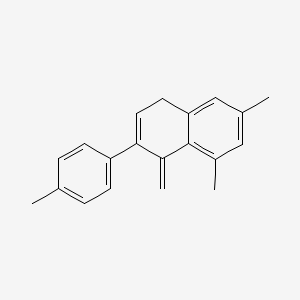
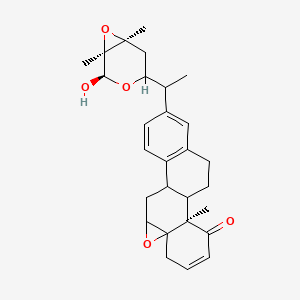

![H2[(OH)2B(mu-OO)2B(OH)2]](/img/structure/B1236615.png)
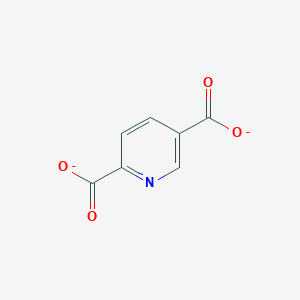
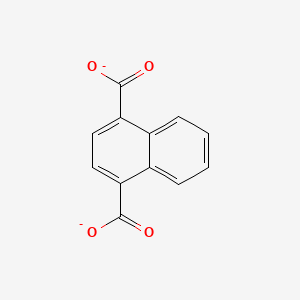
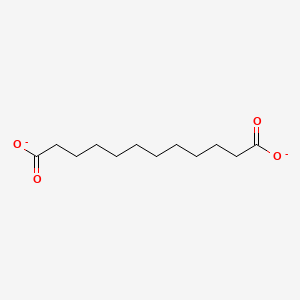
![N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide](/img/structure/B1236623.png)
